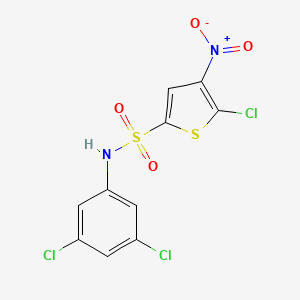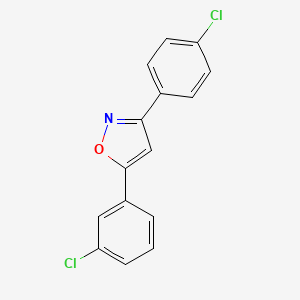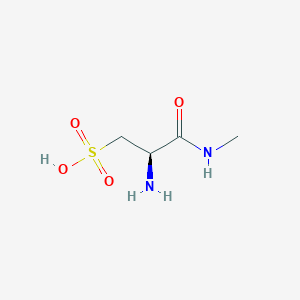
N-Methyl-3-sulfo-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-sulfo-L-alaninamide is a compound with the molecular formula C4H10N2O4S. It contains 20 bonds, including 10 non-hydrogen bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfonic acid group
Vorbereitungsmethoden
The synthesis of N-Methyl-3-sulfo-L-alaninamide can be achieved through several methodsThe reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
N-Methyl-3-sulfo-L-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or primary amines .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-sulfo-L-alaninamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polypeptides and other complex molecules . Its unique structural features make it valuable for studying the effects of N-methylation and sulfonation on molecular properties.
In biology and medicine, the compound’s ability to modulate solubility, metabolic stability, and biological activity makes it a potential candidate for drug development and other therapeutic applications . It can also be used in the study of cell-extracellular matrix interactions and other biological processes.
In industry, this compound is used in the production of polymers and other materials with specific properties. Its sulfonic acid group can enhance the hydrophilicity and reactivity of the resulting materials, making them suitable for various applications .
Wirkmechanismus
The mechanism of action of N-Methyl-3-sulfo-L-alaninamide involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfonic acid group can form strong interactions with proteins and other biomolecules, affecting their structure and function . Additionally, the N-methylation can influence the compound’s ability to cross cell membranes and interact with intracellular targets.
The specific pathways involved depend on the context and application of the compound. For example, in drug development, the compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-3-sulfo-L-alaninamide can be compared with other similar compounds, such as N-methyl-L-alanine and sulfonated amino acids . These compounds share some structural features but differ in their specific functional groups and properties.
N-methyl-L-alanine, for example, lacks the sulfonic acid group, which significantly affects its solubility and reactivity. Sulfonated amino acids, on the other hand, may have different N-substituents, influencing their biological activity and applications .
The uniqueness of this compound lies in its combination of N-methylation and sulfonation, which imparts distinct properties and makes it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
648881-38-3 |
|---|---|
Molekularformel |
C4H10N2O4S |
Molekulargewicht |
182.20 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(methylamino)-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C4H10N2O4S/c1-6-4(7)3(5)2-11(8,9)10/h3H,2,5H2,1H3,(H,6,7)(H,8,9,10)/t3-/m0/s1 |
InChI-Schlüssel |
ZDMVFPBSGNAFCV-VKHMYHEASA-N |
Isomerische SMILES |
CNC(=O)[C@H](CS(=O)(=O)O)N |
Kanonische SMILES |
CNC(=O)C(CS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


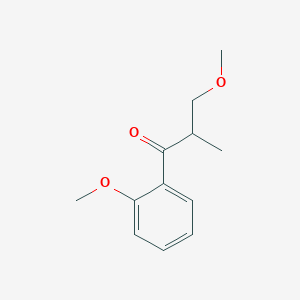

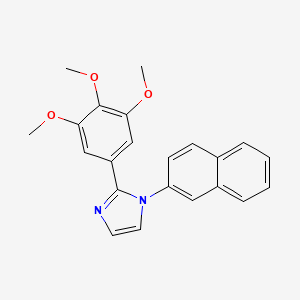

![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
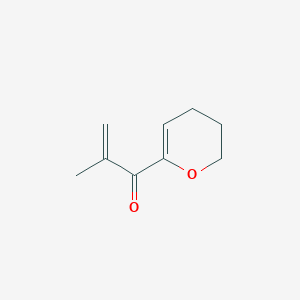
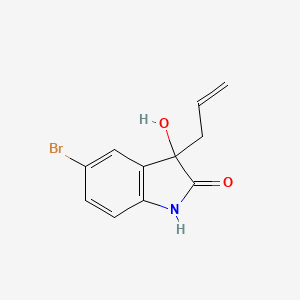
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)
